2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

Descripción

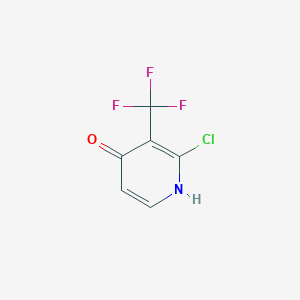

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a hydroxy group at position 4, a chloro substituent at position 2, and a trifluoromethyl group at position 2. This trifunctionalized pyridine core imparts unique physicochemical properties, such as enhanced electronegativity and steric effects, which influence solubility, stability, and biological activity.

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWUPUUYYNIDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a hydroxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the vapor-phase chlorination and hydroxylation of pyridine derivatives, followed by purification steps such as distillation and crystallization . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

- Anticancer Activity : Compounds derived from this pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against human colorectal adenocarcinoma cells .

- Antimicrobial Agents : The compound's structural features allow it to interact effectively with biological targets, making it a candidate for developing new antimicrobial agents .

Applications in Agrochemicals

In agricultural chemistry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness in controlling weed growth has been noted in several studies:

- Herbicide Development : The compound's ability to inhibit specific biochemical pathways in plants makes it valuable for creating effective herbicides that target unwanted vegetation without harming crops .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of various derivatives of this compound against HCT-116 and Caco-2 cell lines. Results indicated that certain derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting potential for further development as anticancer drugs .

Case Study 2: Agrochemical Applications

Research focusing on the synthesis and application of trifluoromethylpyridines highlighted their role in developing new herbicides. The study demonstrated that specific derivatives effectively inhibited plant growth by targeting key metabolic pathways .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations:

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability:

- Analogs with nitro (2-Chloro-4-methyl-3-nitropyridine) or bulky substituents exhibit higher melting points (268–287°C) due to crystalline packing .

- 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) is a liquid at room temperature, indicating lower intermolecular forces compared to hydroxy-containing derivatives .

Spectroscopic Data:

- 1H NMR: Pyridine derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) show downfield shifts for aromatic protons (δ 8.0–9.0 ppm) .

- IR Spectroscopy : Hydroxy groups exhibit strong O-H stretches (~3200–3600 cm⁻¹), absent in chloro- or amine-substituted analogs .

Actividad Biológica

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique trifluoromethyl group, which enhances its biological properties and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group significantly improves the compound's binding affinity and stability, while the hydroxyl group facilitates hydrogen bonding, stabilizing interactions with target molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have reported minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has also shown potential antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting viral enzymes. For example, it has been tested against influenza viruses with promising results indicating reduced viral load.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. In studies involving various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), it exhibited IC50 values ranging from 0.126 µM to 11.73 µM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil . The selectivity index suggests that it may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| [Study A] | MDA-MB-231 | 0.126 | Strong growth inhibition |

| [Study B] | MCF10A | 19.73 | Lesser effect on non-cancer cells |

| [Study C] | Influenza Virus | N/A | Reduced viral load |

Toxicity Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. Acute toxicity studies in animal models have shown no significant adverse effects at concentrations up to 2000 mg/kg . This low toxicity suggests its potential for development into therapeutic agents with minimal side effects.

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

| Step | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Halogenation | DCM, 0°C, 12 hrs | 85% yield, 95% purity | |

| Trifluoromethylation | CuI catalyst, DMF, 60°C | 78% yield | |

| Hydroxy Introduction | NaOH hydrolysis, RT | 92% yield |

Basic: How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer:

1H and 19F NMR are critical for structural elucidation:

- 1H NMR : The hydroxy proton appears as a broad singlet (δ 10-12 ppm). Adjacent substituents (Cl, CF3) deshield aromatic protons, splitting them into distinct doublets (e.g., δ 8.2–8.5 ppm for H-5 and H-6) .

- 19F NMR : The CF3 group shows a quintet at δ -60 to -65 ppm due to coupling with adjacent protons .

- Purity Check : Sharp, well-resolved peaks indicate high purity. Impurities (e.g., unreacted starting material) manifest as additional signals or broadening .

Advanced: How do electron-withdrawing substituents (Cl, CF3, OH) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The trifluoromethyl and chloro groups are meta-directing, while the hydroxy group is ortho/para-directing. Competing effects create regioselective challenges:

- Computational Modeling : DFT calculations predict activation barriers for potential sites. For example, the C-5 position may be favored due to lower steric hindrance .

- Experimental Validation : Use deuterated analogs to track substitution patterns. In related pyridines, NAS occurs preferentially at the C-5 position (75% selectivity) when CF3 and Cl are present .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Directing Effect | Activation Energy (kJ/mol) |

|---|---|---|

| -CF3 | Meta | 120 |

| -Cl | Meta | 115 |

| -OH | Ortho/Para | 95 |

Advanced: What strategies mitigate decomposition of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : The hydroxy group renders the compound acidic (pKa ~5–6). Store in neutral buffers (pH 7) to prevent deprotonation or lactam formation. Avoid prolonged exposure to bases .

- Thermal Stability : Decomposition occurs above 110°C. Use inert atmospheres (N2/Ar) during reactions and store at -20°C in amber vials .

- Light Sensitivity : UV exposure accelerates degradation. Use light-resistant glassware and minimize ambient light during handling .

Advanced: How should researchers address discrepancies in reported melting points or spectroscopic data across studies?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. To resolve:

Reproduce Conditions : Replicate synthesis/purification steps from conflicting studies. For example, a reported mp of 53–57°C vs. 123–124°C may reflect differing crystal forms.

Cross-Characterization : Use DSC (differential scanning calorimetry) to identify polymorphs.

Collaborative Validation : Share samples with independent labs for NMR/XRD verification .

Advanced: What computational methods predict the biological activity or solubility of this compound?

Methodological Answer:

- QSAR Modeling : Correlate logP values (calculated ~2.1) with solubility in polar solvents (e.g., DMSO).

- Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. The CF3 group enhances hydrophobic binding in active sites .

- MD Simulations : Assess stability in aqueous environments; the hydroxy group improves solubility but reduces membrane permeability .

Key Takeaways for Researchers

- Synthesis : Optimize halogenation and trifluoromethylation steps with controlled temperatures.

- Characterization : Prioritize 19F NMR and XRD for structural confirmation.

- Stability : Address pH and thermal sensitivity through rigorous storage protocols.

- Data Conflicts : Resolve discrepancies via collaborative reproducibility studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.